molecular formula C12H15NO3 B8370536 N-[2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethyl]-acetamide

N-[2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethyl]-acetamide

Cat. No. B8370536
M. Wt: 221.25 g/mol
InChI Key: NBHLKHCKPPTWFN-UHFFFAOYSA-N
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Patent
US07985753B2

Procedure details

In close analogy to the procedure described above, 2-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-ethylamine is reacted with acetic anhydride to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([CH2:11][CH2:12][NH2:13])[C:5]=2[O:4][CH2:3][CH2:2]1.[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([CH2:11][CH2:12][NH:13][C:14](=[O:16])[CH3:15])[C:5]=2[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC2=C1C=CC=C2CCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC=C2CCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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